- Preparation method of cyproconazole, China, , ,

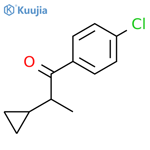

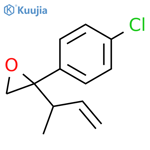

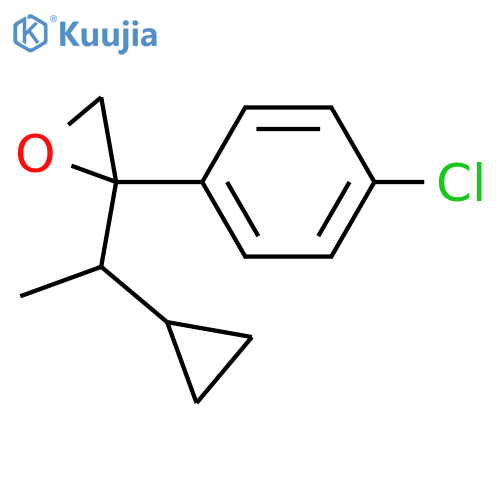

Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure

Nome do Produto:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

N.o CAS:94361-26-9

MF:C13H15ClO

MW:222.710602998734

CID:1984195

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-

- T3OTJ BR DG&

- BY1&

- - AL3TJ

- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)

-

- Inchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3

- Chave InChI: QKTOXOPFYCOLPV-UHFFFAOYSA-N

- SMILES: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

Referência

- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

Método de produção 3

Condições de reacção

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

Referência

- Preparation method of cyproconazole, China, , ,

Método de produção 4

Condições de reacção

Referência

- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

Referência

- Method for preparing ethylene oxide derivative, China, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

Referência

- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

Referência

- Method for preparing triazole germicide, China, , ,

Método de produção 8

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux

Referência

- New preparation method of cyproconazole with high yield, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

Referência

- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12

Método de produção 11

Condições de reacção

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

Referência

- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol

Referência

- Method for preparing cyproconazole, China, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

Referência

- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

Referência

- Process for preparing cyproconazole, China, , ,

Método de produção 15

Condições de reacção

Referência

- Process for preparation of chiral Cyproconazole, China, , ,

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials

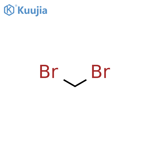

- Dibromomethane

- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane

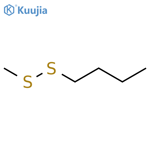

- butyl methyl sulphide

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

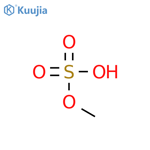

- Sulfuric acid,monomethyl ester

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Literatura Relacionada

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

4. Book reviews

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) Produtos relacionados

- 1478877-27-8(Benzaldehyde, 5-chloro-2-ethoxy-3-fluoro-)

- 1935297-56-5(5-fluoro-4H-chromene)

- 67977-10-0(3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate)

- 1806374-46-8(Methyl 2-(3-bromopropanoyl)-5-cyanobenzoate)

- 1183887-98-0(4-bromo-N-methyl-N-(3-methylphenyl)methyl-1H-pyrrole-2-carboxamide)

- 956574-23-5(N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide)

- 1807290-13-6(Ethyl 2-cyano-5-formyl-4-methoxybenzoate)

- 52411-34-4(1,2-Bis(2-aminophenoxy)ethane)

- 1806490-28-7(6-Iodo-3-(trifluoromethyl)pyridine-2-sulfonyl chloride)

- 1806426-56-1(6-Fluoro-3-methyl-2-nitrobenzenesulfonyl chloride)

Fornecedores recomendados

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Joy Biotech Ltd

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Jinan Hanyu Chemical Co.,Ltd.

Membro Ouro

CN Fornecedor

A granel